N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a benzamide structure with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide typically involves the nitration of a dimethylaniline derivative followed by an amide formation reaction. One common method includes the nitration of 4-methylacetanilide to form 4-methyl-3-nitroacetanilide, which is then hydrolyzed to yield 4-methyl-3-nitroaniline. This intermediate is then reacted with 4-(dimethylamino)benzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Reduction: 4-amino-3-nitrobenzamide.
Oxidation: 4-carboxy-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, as a fluorescent dye, it absorbs light at specific wavelengths and emits light at a different wavelength due to its electronic structure. In medicinal applications, it may interact with cellular proteins or enzymes, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzamide: Lacks the nitro group, resulting in different electronic properties and reactivity.
4-methyl-3-nitrobenzamide: Lacks the dimethylamino group, affecting its solubility and interaction with other molecules.
N-(4-aminophenyl)-4-methyl-3-nitrobenzamide: Contains an amino group instead of a dimethylamino group, altering its chemical behavior.
Uniqueness
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct electronic properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-5-12(10-15(11)19(21)22)16(20)17-13-6-8-14(9-7-13)18(2)3/h4-10H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWLWUSADSSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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